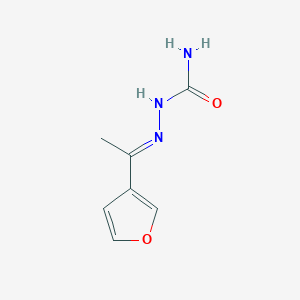
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C₇H₉N₃O₂. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydrazinecarboxamide group.
Preparation Methods
The synthesis of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired hydrazone product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The furan ring and hydrazinecarboxamide group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:
Nitrofurazone: An antimicrobial drug with a similar furan ring structure.
Nitrofurantoin: A hemostatic agent with a furan ring and hydrazone group.
Nifuroxazide: An antimicrobial drug used for intestinal infections.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
[(E)-1-(furan-3-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-2-3-12-4-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
InChI Key |
KGHRYSFUNPNFBA-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=COC=C1 |
Canonical SMILES |
CC(=NNC(=O)N)C1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


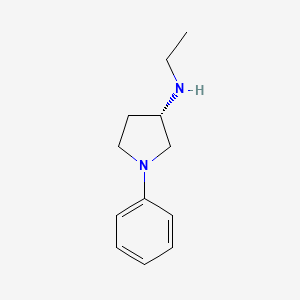
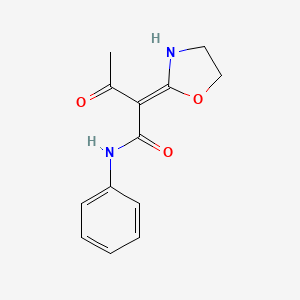
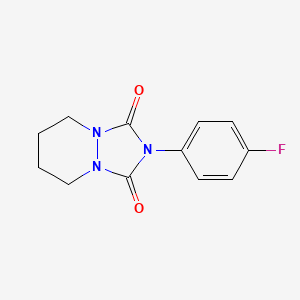

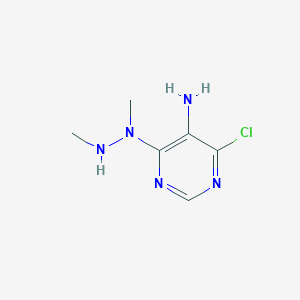
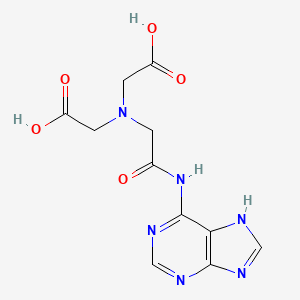
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
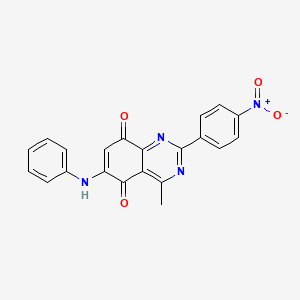
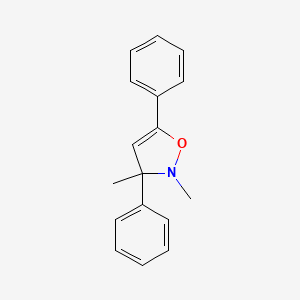
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
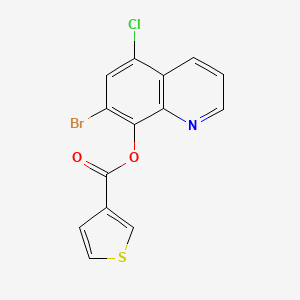
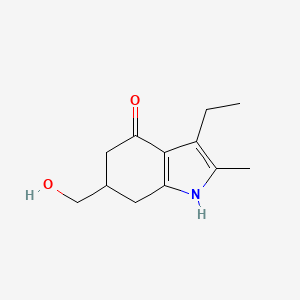
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)

